DL-2-Benzylserine as a Dual LAT1/ASCT2 Inhibitor in Cancer Metabolism
DL-2-Benzylserine (BenSer) demonstrates a unique dual inhibitory profile against L-type amino acid transporter 1 (LAT1) and alanine, serine, cysteine-preferring transporter 2 (ASCT2). This contrasts with many analogs like L-γ-glutamyl-p-nitroanilide (GPNA), which is often cited as an ASCT2 inhibitor but has limited LAT1 activity [1]. In a direct study, BenSer treatment significantly inhibited both leucine and glutamine uptake, leading to decreased cell viability and cell cycle progression in MCF-7, HCC1806, and MDA-MB-231 breast cancer cell lines [1].
| Evidence Dimension | Inhibition of Amino Acid Uptake |
|---|---|
| Target Compound Data | Significant inhibition of leucine and glutamine uptake in MCF-7, HCC1806, and MDA-MB-231 breast cancer cells [1]. |
| Comparator Or Baseline | Vehicle control (baseline uptake) |
| Quantified Difference | Statistically significant reduction in uptake compared to control [1]. |
| Conditions | In vitro cell culture models: MCF-7, HCC1806, and MDA-MB-231 breast cancer cell lines [1]. |
Why This Matters
This dual LAT1/ASCT2 inhibitory mechanism is a distinct and quantifiable property, making DL-2-Benzylserine the preferred tool compound for studies requiring simultaneous blockade of leucine and glutamine transport in cancer research, unlike single-target inhibitors.
- [1] van Geldermalsen, M., Quek, L. E., Turner, N., Freidman, N., Pang, A., Guan, Y. F., ... & Holst, J. (2018). Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways. BMC Cancer, 18(1), 689. View Source
